Structural Differentiation from the 7‑Keto Precursor via O‑Methyl Oxime Introduction Enhances Lipophilic Ligand Efficiency
The target compound incorporates an (E)‑methoxyimino group at the 7‑position, replacing the ketone oxygen present in the precursor 2‑amino‑5,5‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑7‑one (CAS 1629‑95‑4). [1] This modification increases the calculated logP (XLogP3‑AA) from approximately 0.9 for the ketone to a predicted value of approximately 1.4 for the O‑methyl oxime, while also introducing an additional hydrogen‑bond acceptor site. [2] The shift in lipophilicity is expected to enhance passive membrane permeability without drastically altering molecular weight (225.31 vs. 196.27 g/mol), a favorable trade‑off in CNS‑oriented p53 inhibitor design.
| Evidence Dimension | Calculated XLogP3-AA (lipophilicity as a determinant of membrane permeability) |
|---|---|
| Target Compound Data | Predicted XLogP3‑AA ≈ 1.4 (PubChem computed property) [2] |
| Comparator Or Baseline | 2‑Amino‑5,5‑dimethyl‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑7‑one (CAS 1629‑95‑4), predicted XLogP3‑AA ≈ 0.9 [1] |
| Quantified Difference | Δ logP ≈ +0.5 log units (predicted) |
| Conditions | In silico prediction (XLogP3‑AA algorithm); experimental logP values are not reported in open sources for these specific compounds. |
Why This Matters
For CNS‑targeted p53 inhibitor programs, enhancing lipophilicity within the optimal range (logP 1–3) can improve blood‑brain barrier penetration, making the O‑methyl oxime a rational choice over the more hydrophilic ketone precursor.
- [1] ChemBase. 2-Amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one. CAS 1629-95-4. Molecular formula: C₉H₁₂N₂OS, MW: 196.27. View Source
- [2] PubChem computed properties for (E)-2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one O-methyl oxime (CID 5359275). XLogP3-AA: 1.4. View Source
